(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Overview
Description
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a furan ring through a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine typically involves the following steps:
Formation of the Propenyl Chain: The propenyl chain can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Cyclopropanation: The propenyl chain can then undergo cyclopropanation using a reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
Amine Introduction: The final step involves introducing the amine group through a nucleophilic substitution reaction, where an appropriate amine source reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The propenyl chain can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted with various nucleophiles.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated cyclopropane derivatives.
Substitution: Various substituted amines and cyclopropane derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and cyclopropane moiety could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropane: Lacks the amine group.
(E)-1-(1-(Thiophene-2-YL)prop-1-EN-2-YL)cyclopropanamine: Contains a thiophene ring instead of a furan ring.
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is unique due to the presence of both a furan ring and a cyclopropane ring, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-[(E)-1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(10(11)4-5-10)7-9-3-2-6-12-9/h2-3,6-7H,4-5,11H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGWWFYWRSYFG-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)C2(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C2(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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